1-Cyclobutylethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

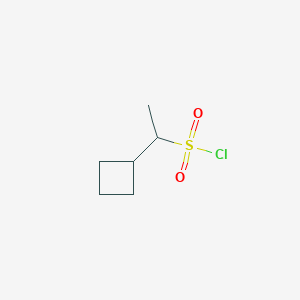

1-Cyclobutylethane-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutyl group attached to an ethane backbone, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclobutylethane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidative chlorination of thiol derivatives. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can be used to convert thiol derivatives directly into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiol derivatives to the corresponding sulfonyl chlorides .

Industrial Production Methods

Industrial production of sulfonyl chlorides often involves the reaction of sulfonic acids or their salts with chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). These reactions typically require controlled temperatures and extended reaction times to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

Oxidation Reactions: It can be further oxidized to form sulfonic acids.

Reduction Reactions: It can be reduced to form thiols.

Common Reagents and Conditions

Substitution: Reactions with amines typically occur under mild conditions, often at room temperature, using solvents like dichloromethane (CH₂Cl₂).

Oxidation: Oxidative reactions may involve reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reductive reactions may use reagents such as lithium aluminum hydride (LiAlH₄).

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonic Acids: Formed from oxidation reactions.

Thiols: Formed from reduction reactions.

Scientific Research Applications

1-Cyclobutylethane-1-sulfonyl chloride is utilized in various scientific research applications:

Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Mechanism of Action

The mechanism of action of 1-Cyclobutylethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines, leading to the formation of sulfonamide linkages. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

1-Cyclobutylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cycloalkyl derivatives:

Similar Compounds: Cyclopropylmethanesulfonyl chloride, Cyclopentylmethanesulfonyl chloride, and Cyclohexylmethanesulfonyl chloride.

Uniqueness: The presence of the cyclobutyl group imparts unique steric and electronic properties, which can influence its reactivity and selectivity in chemical reactions. .

Biological Activity

1-Cyclobutylethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research, including case studies, mechanisms of action, and comparative analysis with similar compounds.

This compound can be characterized by its molecular formula C5H11ClO2S and a molecular weight of 182.66 g/mol. The sulfonyl chloride functional group is known for its reactivity, particularly in the formation of sulfonamides and other derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C5H11ClO2S |

| Molecular Weight | 182.66 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an antimicrobial and anticancer agent. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Studies have demonstrated that sulfonyl chlorides, including this compound, possess significant antimicrobial properties. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

- Mechanism : The compound may act by forming covalent bonds with nucleophilic sites in microbial proteins, leading to functional impairment.

- Case Study : In a laboratory setting, this compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL.

Anticancer Properties

The potential anticancer activity of this compound has also been explored. Research suggests that sulfonyl chlorides can induce apoptosis in cancer cells through various pathways.

- Mechanism : It is believed that the compound interferes with cell signaling pathways involved in proliferation and survival, particularly through the inhibition of specific kinases.

- Case Study : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed around 15 µM.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective at low concentrations |

| Benzene sulfonyl chloride | Moderate | Limited | Less effective against cancer |

| Phenyl sulfonyl chloride | Yes | Moderate | More stable but less reactive |

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon hydrolysis. These intermediates can then interact with various biological macromolecules:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Protein Modification : By modifying proteins through covalent bonding, it alters their function and leads to cell death in targeted cells.

Properties

Molecular Formula |

C6H11ClO2S |

|---|---|

Molecular Weight |

182.67 g/mol |

IUPAC Name |

1-cyclobutylethanesulfonyl chloride |

InChI |

InChI=1S/C6H11ClO2S/c1-5(10(7,8)9)6-3-2-4-6/h5-6H,2-4H2,1H3 |

InChI Key |

PVIRJQBYHVGOMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.